4,6-Difluorobenzo[d]oxazol-2(3H)-one

Catalog No.
S13313703
CAS No.
1341868-57-2
M.F
C7H3F2NO2
M. Wt
171.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Difluorobenzo[d]oxazol-2(3H)-one

CAS Number

1341868-57-2

Product Name

4,6-Difluorobenzo[d]oxazol-2(3H)-one

IUPAC Name

4,6-difluoro-3H-1,3-benzoxazol-2-one

Molecular Formula

C7H3F2NO2

Molecular Weight

171.10 g/mol

InChI

InChI=1S/C7H3F2NO2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11)

InChI Key

OZPHZGZNOKFGNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=O)N2)F)F

4,6-Difluorobenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound characterized by the presence of a benzoxazole moiety with two fluorine substituents at the 4 and 6 positions. This compound belongs to the family of oxazolones, which are known for their diverse biological activities and applications in organic synthesis. The molecular formula of 4,6-difluorobenzo[d]oxazol-2(3H)-one is C8_8H4_4F2_2N2_2O, and it features a fused benzene and oxazole ring structure, contributing to its stability and reactivity.

Typical of oxazolones, including:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, allowing for the introduction of various functional groups.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocycles when reacted with suitable reagents.
  • Dehydration Reactions: Under acidic or basic conditions, dehydration can occur, leading to the formation of different derivatives.

These reactions are essential in synthetic organic chemistry for developing new compounds with potential applications in pharmaceuticals and agrochemicals

Compounds like 4,6-difluorobenzo[d]oxazol-2(3H)-one exhibit a range of biological activities. Research indicates that derivatives of benzoxazole compounds possess antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially increasing bioactivity. Studies have shown that similar compounds can inhibit certain enzymes or interact with biological targets, making them candidates for drug development .

Several methods exist for synthesizing 4,6-difluorobenzo[d]oxazol-2(3H)-one:

  • Catalyst-Free Synthesis: A recent approach involves using readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction without any catalysts. This method is scalable and efficient .
  • Fluorination Reactions: Direct fluorination of benzoxazole derivatives can be performed using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the desired positions .
  • Multi-Step Synthesis: Traditional methods may involve multiple steps including the synthesis of an intermediate benzoxazole followed by selective fluorination.

These synthetic routes allow for the preparation of 4,6-difluorobenzo[d]oxazol-2(3H)-one in varying yields and purities depending on the method employed.

4,6-Difluorobenzo[d]oxazol-2(3H)-one has several notable applications:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity against various diseases.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
  • Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

The versatility of this compound makes it valuable across multiple fields including medicinal chemistry and materials science.

Interaction studies involving 4,6-difluorobenzo[d]oxazol-2(3H)-one focus on its binding affinity with biological targets. Research has shown that similar compounds can interact with proteins or enzymes involved in disease pathways. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In Vitro Assays: To assess biological activity and interaction strength.

Understanding these interactions is crucial for evaluating the therapeutic potential of 4,6-difluorobenzo[d]oxazol-2(3H)-one and its derivatives.

Several compounds share structural features with 4,6-difluorobenzo[d]oxazol-2(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Fluoro-1,3-benzoxazol-2(3H)-oneFluorine at position 6Exhibits different biological activity profile
6-Iodo-2,3-dihydro-1,3-benzoxazol-2-oneIodine substitutionPotentially higher reactivity due to iodine
5-Nitrobenzo[d]oxazol-2(3H)-oneNitro group presentKnown for strong antibacterial properties

These similar compounds highlight the unique position of 4,6-difluorobenzo[d]oxazol-2(3H)-one within its chemical class. The presence of fluorine at specific positions significantly influences its reactivity and biological interactions compared to other derivatives.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

171.01318466 g/mol

Monoisotopic Mass

171.01318466 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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